molecular formula C5H9LiN+ B14494434 Lithium;3-methylbutanenitrile CAS No. 63827-98-5

Lithium;3-methylbutanenitrile

Cat. No.: B14494434
CAS No.: 63827-98-5
M. Wt: 90.1 g/mol
InChI Key: SXJNLSUDQHQDOM-UHFFFAOYSA-N
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Description

Contextualization within Organolithium Chemistry and Nitrile Reactivity

Organolithium reagents are a class of organometallic compounds characterized by a highly polar carbon-lithium bond, which imparts significant carbanionic character to the carbon atom. mdpi.com This makes them potent nucleophiles and strong bases, widely employed in organic synthesis for the formation of new carbon-carbon bonds. mdpi.comrug.nl The reactivity of organolithium compounds is heavily influenced by their aggregation state (monomers, dimers, tetramers, etc.) in solution, which is in turn dependent on the solvent and the nature of the organic group. nih.govmt.com

Nitriles, characterized by the -C≡N functional group, are versatile substrates in organic synthesis. The cyano group is a strong electron-withdrawing group, rendering the α-protons (hydrogens on the carbon adjacent to the -C≡N group) acidic enough to be removed by strong bases like lithium amides (e.g., lithium diisopropylamide, LDA) or alkyllithiums (e.g., n-butyllithium). wikipedia.org This deprotonation leads to the formation of a nitrile anion, a powerful nucleophile.

The reaction of an organolithium reagent with a nitrile can proceed via two main pathways:

Nucleophilic addition to the nitrile carbon: This pathway leads to the formation of a lithium ketiminate intermediate, which upon aqueous workup, hydrolyzes to a ketone. chemistrysteps.com This is a common method for synthesizing ketones from nitriles.

α-Deprotonation: When the organolithium reagent acts as a base, it abstracts a proton from the carbon α to the nitrile group, generating a lithiated nitrile. This is particularly common when using sterically hindered lithium amide bases like LDA. wikipedia.org

The specific compound, 3-methylbutanenitrile, possesses two α-hydrogens, making it susceptible to deprotonation by a strong lithium base to form "Lithium;3-methylbutanenitrile."

Significance of Nitrile Functionalization in Modern Synthetic Strategies

The functionalization of nitriles is a cornerstone of modern synthetic chemistry due to the versatility of the nitrile group. The ability to form a nucleophilic carbanion alpha to the nitrile group opens up a vast array of possibilities for carbon-carbon bond formation. These nitrile anions can react with a wide range of electrophiles, including:

Alkyl halides: Leading to the synthesis of more complex substituted nitriles. nih.gov

Aldehydes and ketones: Resulting in the formation of β-hydroxynitriles. savemyexams.com

Esters and acyl chlorides: Yielding β-ketonitriles. nih.gov

Michael acceptors (e.g., α,β-unsaturated ketones): Undergoing conjugate addition to form 1,5-dinitriles or related structures.

Furthermore, the nitrile group itself can be transformed into other valuable functional groups. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. nih.gov This dual reactivity—acting as a precursor to a nucleophile and being a convertible functional group—makes nitrile functionalization a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals.

Historical Development and Current Landscape of Research on Lithium-Nitrile Interactions

The history of organolithium chemistry dates back to the early 20th century, with the pioneering work of chemists like Wilhelm Schlenk. rug.nl The use of organolithium reagents in synthesis became more widespread with the development of safer and more convenient preparation methods. The reaction of organolithium reagents with nitriles to form ketones has been a known transformation for many decades.

A significant advancement in the field was the systematic study of the deprotonation of nitriles using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). This allowed for the selective formation of α-lithiated nitriles, which could then be used as nucleophiles in a variety of reactions.

A critical aspect of research on lithium-nitrile interactions has been understanding the structure of the lithiated nitrile species. It has been established that these intermediates can exist as either C-lithiated (a true carbanion with the lithium associated with the α-carbon) or N-lithiated (a lithium keteniminate, where the lithium is associated with the nitrogen atom). nih.gov The position of the lithium atom is influenced by factors such as the solvent, the counterion (lithium), and the substituents on the nitrile. nih.gov This structural dichotomy is crucial as it dictates the reactivity and stereoselectivity of subsequent reactions. nih.gov

Current research continues to explore the nuances of lithium-nitrile interactions, with a focus on:

Asymmetric Synthesis: Developing enantioselective reactions using chiral lithium amide bases or chiral auxiliaries to control the stereochemistry of the newly formed carbon-carbon bonds. nih.gov

Computational Studies: Using theoretical models to predict the structure, stability, and reactivity of lithiated nitrile intermediates and their transition states in reactions.

Development of Novel Reagents and Methods: Exploring new lithium bases and reaction conditions to improve the efficiency and selectivity of nitrile functionalization.

Overview of Key Academic Research Frontiers Pertaining to this compound

While a large body of research exists on lithiated nitriles in general, specific studies focusing exclusively on "this compound" are less common. However, the principles established for other aliphatic nitriles can be applied and extended to this system. Key research frontiers relevant to "this compound" include:

Structural Elucidation: Detailed spectroscopic (e.g., NMR) and computational studies are needed to definitively characterize the structure of lithiated 3-methylbutanenitrile in various solvents. Understanding whether it exists primarily as a C- or N-lithiated species, and its degree of aggregation, is fundamental to predicting its reactivity.

Stereoselective Reactions: Given the prochiral nature of the α-carbon in 3-methylbutanenitrile upon deprotonation, a significant research frontier is the development of enantioselective reactions. This could involve the use of chiral lithium amide bases to effect a stereoselective deprotonation or the reaction of the achiral lithiated nitrile with a chiral electrophile.

Applications in Target-Oriented Synthesis: Exploring the utility of "this compound" as a key building block in the synthesis of complex target molecules, such as natural products or pharmaceutically active compounds. The isobutyl group offers a specific structural motif that could be strategically incorporated into larger molecules.

Flow Chemistry Applications: The use of continuous flow reactors for the generation and immediate use of reactive intermediates like lithiated nitriles is a growing area of research. This technology could offer advantages in terms of safety, scalability, and control over reaction conditions for reactions involving "this compound."

Data Tables

Table 1: General Reactions of Lithiated Nitriles with Electrophiles

ElectrophileProduct TypeGeneral Reaction Scheme
Alkyl Halide (R'-X)Substituted NitrileR-CH(Li)-CN + R'-X → R-CH(R')-CN + LiX
Aldehyde (R'-CHO)β-HydroxynitrileR-CH(Li)-CN + R'-CHO → R-CH(CN)-CH(OLi)-R' → (after workup) R-CH(CN)-CH(OH)-R'
Ketone (R'-CO-R'')β-HydroxynitrileR-CH(Li)-CN + R'-CO-R'' → R-CH(CN)-C(OLi)(R')-R'' → (after workup) R-CH(CN)-C(OH)(R')-R''
Ester (R'-COOR'')β-KetonitrileR-CH(Li)-CN + R'-COOR'' → R-CH(CN)-CO-R' + R''OLi

Note: R in the context of this article would be an isobutyl group for 3-methylbutanenitrile.

Table 2: Factors Influencing the Structure of Lithiated Nitriles

FactorInfluence on C- vs. N-LithiationExplanation
Counterion More covalent counterions (e.g., MgBr) favor C-metalation. More ionic counterions (e.g., Li, K) tend to favor N-metalation. nih.govThe harder lithium cation prefers to associate with the harder nitrogen atom of the keteniminate, while the softer magnesium has a greater affinity for the softer α-carbon. nih.gov
Solvent Polar, coordinating solvents like THF can influence the aggregation state and the position of the metal. nih.govSolvation of the lithium cation can affect the thermodynamics of the C- vs. N-lithiated isomers.
Substituents Steric bulk on the α-carbon can influence the site of metalation and subsequent reactions.-
Temperature Can affect the equilibrium between different aggregate structures and constitutional isomers. nih.gov-

Properties

CAS No.

63827-98-5

Molecular Formula

C5H9LiN+

Molecular Weight

90.1 g/mol

IUPAC Name

lithium;3-methylbutanenitrile

InChI

InChI=1S/C5H9N.Li/c1-5(2)3-4-6;/h5H,3H2,1-2H3;/q;+1

InChI Key

SXJNLSUDQHQDOM-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)CC#N

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Lithium;3 Methylbutanenitrile

Nucleophilic Addition Reactions at the Nitrile Carbon

Organolithium reagents (R-Li) are powerful nucleophiles that readily add across the polar carbon-nitrogen triple bond of nitriles. chemistrysteps.comwikipedia.org This reaction provides a versatile method for the synthesis of ketones and amines. The highly polar nature of the C-Li bond renders the organic group strongly nucleophilic, enabling it to attack the electrophilic nitrile carbon. wikipedia.org

The initial step in the reaction of an organolithium reagent with 3-methylbutanenitrile is the nucleophilic addition to the nitrile carbon. This process forms a new carbon-carbon bond and results in a lithium iminate salt intermediate. chemistrysteps.com This salt is a stable species because a second nucleophilic addition is disfavored, as it would place two negative charges on the nitrogen atom. chemistrysteps.com

Upon acidic or aqueous workup, the lithium iminate is protonated to form a neutral imine. chemistrysteps.com Imines, characterized by a carbon-nitrogen double bond, are the nitrogen analogues of ketones and aldehydes. byjus.commasterorganicchemistry.com The formation of these intermediates is a critical step that dictates the subsequent reaction pathways.

Under certain conditions, particularly with an excess of the organolithium reagent or at higher temperatures, the initially formed lithium iminate can be deprotonated at the nitrogen by a second equivalent of the organolithium reagent. This can lead to the formation of more complex intermediates, and in some cases, reactions involving amidinates have been observed in related systems. nih.govdntb.gov.ua Amidinate ligands are typically formed from the reaction of an organolithium with a carbodiimide (B86325) or by other routes, but their potential formation as a minor pathway in nitrile additions is a consideration.

The imine intermediate formed from the nucleophilic addition is not typically isolated but is instead converted in situ to more stable functional groups. Two primary transformations are the hydrolysis to ketones and the reduction to primary amines.

Hydrolysis to Ketones: Imines can be readily hydrolyzed to their corresponding ketones or aldehydes in the presence of aqueous acid. byjus.commasterorganicchemistry.comchemistrysteps.comnews-medical.net The mechanism is essentially the reverse of imine formation. masterorganicchemistry.comchemistrysteps.com It begins with the protonation of the imine nitrogen, which forms a highly electrophilic iminium ion. chemistrysteps.commasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the iminium carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of an amine yield an oxonium ion, which is deprotonated to give the final ketone product. byjus.comchemistrysteps.com This pathway is an effective method for synthesizing ketones where a new alkyl or aryl group from the organolithium reagent has been added to the original nitrile carbon. chemistrysteps.com

Reduction to Primary Amines: Alternatively, the imine intermediate can be reduced to form a primary amine. This transformation is a key step in reductive amination processes. masterorganicchemistry.comnih.gov Various reducing agents can accomplish this, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.orgyoutube.com The hydride from the reducing agent adds to the carbon of the C=N double bond, effectively reducing the imine to an amine. masterorganicchemistry.com This method provides a route to synthesize primary amines that are substituted at the α-carbon.

Reactant Reagent(s) Intermediate Final Product Transformation
3-Methylbutanenitrile1. R-Li2. H₃O⁺ImineKetoneNucleophilic Addition & Hydrolysis
3-Methylbutanenitrile1. R-Li2. NaBH₄ or LiAlH₄IminePrimary AmineNucleophilic Addition & Reduction

Reactivity as a Carbon Nucleophile (from α-lithiated 3-methylbutanenitrile)

The hydrogen atoms on the carbon adjacent (in the α-position) to the nitrile group in 3-methylbutanenitrile are acidic due to the electron-withdrawing nature of the cyano group. These protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or tert-butyllithium, to generate a resonance-stabilized carbanion. wikipedia.org This α-lithiated species is a powerful carbon nucleophile and a valuable intermediate in organic synthesis. saylor.org

The α-lithiated carbanion of 3-methylbutanenitrile readily participates in carbon-carbon bond-forming reactions with various electrophiles.

Alkylation: In reactions with primary alkyl halides, the carbanion acts as a nucleophile in an SN2-type reaction to form a new carbon-carbon bond, leading to a more substituted nitrile. wikipedia.org

Acylation: Reaction with acyl chlorides or other acylating agents yields β-ketonitriles. These compounds are versatile synthetic intermediates.

These reactions provide a powerful method for elaborating the carbon skeleton of the original nitrile.

As a strong nucleophile, α-lithiated 3-methylbutanenitrile adds efficiently to the electrophilic carbon of aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic addition to the carbonyl group, forming a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a β-hydroxynitrile. masterorganicchemistry.com This reaction is analogous to an aldol (B89426) addition, providing a route to functionalized 1,3-hydroxy-cyano compounds.

While organolithium reagents typically favor direct (1,2) addition to α,β-unsaturated carbonyl compounds, they can be converted into organocuprates to promote conjugate (1,4) addition, also known as the Michael addition. ucalgary.camasterorganicchemistry.com

To achieve this, α-lithiated 3-methylbutanenitrile is first treated with a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), to form a lithium organocuprate, often referred to as a Gilman reagent. wikipedia.orgmasterorganicchemistry.com These cuprates are softer nucleophiles than their organolithium precursors and selectively attack the β-carbon of α,β-unsaturated ketones, aldehydes, or esters. ucalgary.camasterorganicchemistry.com The reaction proceeds through a nucleophilic attack on the alkene, generating an intermediate enolate, which is then protonated during workup to yield the 1,4-addition product. ucalgary.ca This strategy is highly effective for forming carbon-carbon bonds at the β-position of a carbonyl system. capes.gov.br

Nucleophile Electrophile Reaction Type Product
α-Lithiated 3-methylbutanenitrileAlkyl Halide (R-X)Alkylation (SN2)α-Substituted Nitrile
α-Lithiated 3-methylbutanenitrileAldehyde/KetoneNucleophilic Additionβ-Hydroxynitrile
Derived Organocuprateα,β-Unsaturated KetoneConjugate (1,4) Addition1,4-Adduct (δ-Ketonitrile)

Role in Catalytic Systems Involving Lithium Species

The interaction between lithium species and nitriles, such as 3-methylbutanenitrile, is fundamental to various catalytic transformations in organic synthesis. The electrophilic nature of the nitrile carbon, enhanced by coordination to the Lewis acidic lithium cation, facilitates a range of reactions. Lithium's role extends from participating in catalytic cycles to promoting stoichiometric transformations.

Lithium Amide Catalyzed Hydroboration of Nitriles

A notable example of lithium's catalytic role is in the hydroboration of nitriles, a process that converts the nitrile group into a primary amine. This transformation can be efficiently catalyzed by simple, stable, and inexpensive lithium amides, such as lithium hexamethyldisilazide (LiN(SiMe₃)₂). rsc.org The reaction proceeds smoothly at room temperature and demonstrates good tolerance for a variety of functional groups. rsc.org

Other Lithium-Promoted Transformations

Beyond catalytic hydroboration, lithium reagents are pivotal in several other transformations of nitriles. These reactions leverage the nucleophilic character of organolithium compounds or the reducing power of lithium hydrides.

Reduction to Primary Amines: The reduction of nitriles using lithium aluminum hydride (LiAlH₄) is a standard and effective method for synthesizing primary amines. libretexts.orglibretexts.org The reaction mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. libretexts.orgopenstax.org The first addition forms an imine anion, which is stabilized by complexation with an aluminum species. libretexts.orgopenstax.org This intermediate undergoes a second hydride addition to yield a dianion, which, upon an aqueous workup, is protonated to give the final primary amine. libretexts.orglibretexts.orgopenstax.org

Conversion to Ketones: Nitriles can be converted into ketones through reaction with organometallic reagents, including organolithiums. chemistrysteps.comyoutube.com The organolithium reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. youtube.com This addition forms a stable imine anion intermediate. youtube.com Unlike in reactions with more reactive carbonyl compounds, the negative charge on the nitrogen in this intermediate prevents a second nucleophilic addition. libretexts.org During a subsequent aqueous workup, the imine anion is hydrolyzed to produce a ketone as the final product. libretexts.orgyoutube.com

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms, kinetics, and the influence of reaction conditions is crucial for controlling the outcomes of reactions involving lithium;3-methylbutanenitrile. The aggregation state of the lithium reagent and the coordinating properties of the solvent are particularly influential.

Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions involving nitriles and lithium reagents are often dictated by the initial nucleophilic attack on the strongly polarized carbon-nitrogen triple bond. openstax.org The nitrile's carbon atom is electrophilic, a character that is enhanced by coordination with a Lewis acid like the lithium ion. chemistrysteps.com

In base-catalyzed hydrolysis, the initial nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon is a key step. openstax.orgchemistrysteps.com Similarly, in acid-catalyzed hydrolysis, the reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon, allowing for attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com

For the lithium amide-catalyzed hydroboration of nitriles, specific kinetic studies have revealed that the reaction is zero-order with respect to the borane (B79455) concentration. rsc.org This indicates that the rate-determining step occurs within the catalytic cycle involving the lithium amide and the nitrile, prior to the involvement of the hydroborating agent. rsc.org

Influence of Solvent Coordination and Aggregation State

Organolithium reagents, including those that might be formed in situ or used as reactants with 3-methylbutanenitrile, are known to exist as aggregates (such as dimers, tetramers, and hexamers) in solution. researchgate.netwisc.edu The specific state of aggregation and the reactivity of the lithium species are profoundly influenced by the solvent. researchgate.net

Solvents act as Lewis bases, coordinating to the lithium cation. researchgate.net The strength of this coordination affects the equilibrium between different aggregation states. Strongly coordinating (donor) solvents like tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), or tetramethylethylenediamine (TMEDA) can break down larger, less reactive aggregates into smaller, more reactive species like dimers or monomers. wisc.edu In contrast, poorly coordinating solvents such as methyl tert-butyl ether (MTBE) can lead to higher states of aggregation and consequently, much slower reaction rates. researchgate.net

Often, the monomeric form of the organolithium reagent is the most reactive species, even when it is present in only a small equilibrium concentration. researchgate.netmdpi.com The reaction rate is therefore highly sensitive to the choice of solvent and the presence of any coordinating co-solvents. mdpi.com The solvation of the lithium cation is also critical for stabilizing the transition states of reactions. researchgate.net

The following table, based on studies of phenyllithium, illustrates how different solvents can influence the aggregation state of a typical organolithium compound.

Solvent/Co-solventPredominant SpeciesReference
Diethyl EtherMixture of Tetramer and Dimer wisc.edu
Tetrahydrofuran (THF)Mixture of Dimer and Monomer wisc.edu
TMEDA (in Ether)Dimer wisc.edu
PMDTA (in Ether or THF)Monomer wisc.edu
HMPA (in THF)Monomer wisc.edu

This table is illustrative of general organolithium behavior.

Stereochemical Outcomes and Diastereoselectivity

The stereochemical course of reactions involving lithium species is intricately linked to the structure of the transition state, which is influenced by both solvent coordination and the reagent's aggregation state. acs.org While specific studies on 3-methylbutanenitrile are not detailed, general principles for lithium-mediated reactions apply.

The formation of defined aggregates can create a specific, organized chiral environment. acs.org When chiral ligands or solvents are coordinated to the lithium cation within these aggregates, they can effectively direct the approach of reactants. This organized transition state can lead to high levels of stereoselectivity in reactions with prochiral substrates. For instance, computational studies on aggregates of chiral organolithium compounds with chiral ligands have been used to understand and predict selectivity. acs.org The ability to control the aggregation and solvation sphere around the lithium ion is therefore a powerful tool for influencing the diastereoselectivity of a given transformation.

Coordination Chemistry and Supramolecular Assembly of Lithium Nitrile Complexes

Nature of the Lithium-Nitrile Ligand Interaction (e.g., σ-donation, π-backbonding)

The interaction between a lithium cation and a nitrile ligand, such as 3-methylbutanenitrile, is primarily characterized by a strong σ-donation from the nitrogen lone pair of the nitrile group to an empty orbital on the lithium atom. This donor-acceptor interaction is the principal contributor to the formation of the lithium-nitrile complex.

A summary of the primary bonding interactions is presented in the table below:

Interaction TypeDescriptionContribution to Bonding in Lithium-Nitrile Complexes
σ-donation Donation of the nitrogen lone pair electrons from the nitrile to an empty orbital on the lithium atom.Major and primary bonding interaction.
π-backbonding Donation of electron density from lithium back into the π* antibonding orbitals of the nitrile C≡N bond.Generally considered to be a minor or negligible effect.

Aggregation Phenomena of Lithiated Nitriles in Solution and Solid State

Structural Characterization of Oligomeric and Polymeric Forms

In the absence of specific structural data for lithiated 3-methylbutanenitrile, we can infer potential structures from related organolithium compounds. Methyllithium, for example, exists as a tetramer in the solid state and in non-coordinating solvents, forming a distorted cubane-like structure. It is plausible that lithiated 3-methylbutanenitrile could also form similar oligomeric structures, such as dimers, tetramers, or even higher-order polymers, depending on the conditions. The steric bulk of the isobutyl group in 3-methylbutanenitrile might influence the degree of aggregation compared to less hindered alkyllithiums.

Solvent and Ligand Effects on Aggregation

The nature of the solvent plays a critical role in the degree of aggregation of organolithium compounds. Coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can break down larger aggregates into smaller, more reactive species by solvating the lithium centers. In contrast, non-coordinating hydrocarbon solvents tend to favor the formation of higher-order aggregates. The addition of strongly coordinating ligands, such as tetramethylethylenediamine (TMEDA), can also lead to the deaggregation of oligomers to form monomeric or dimeric complexes. For "Lithium;3-methylbutanenitrile," one would expect a similar dependence of its aggregation state on the solvent system employed.

The following table summarizes the expected effects of solvents on the aggregation of lithiated nitriles:

Solvent TypeExpected Effect on Aggregation
Non-coordinating Promotes the formation of higher-order oligomers and polymers.
(e.g., Hexane, Toluene)
Coordinating Tends to break down larger aggregates into smaller oligomers.
(e.g., THF, Diethyl ether)
Strongly Coordinating Can lead to the formation of monomeric or dimeric complexes.
(e.g., TMEDA, HMPA)

Synthesis and Characterization of Discrete Lithium-Nitrile Coordination Compounds

The synthesis of discrete coordination compounds of "this compound" would likely involve the reaction of a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), with 3-methylbutanenitrile in an appropriate solvent. The reaction of organolithium reagents with nitriles is a well-established method for the formation of ketones after an aqueous workup. The intermediate in this reaction is the lithiated nitrile species.

The characterization of such compounds would rely on a combination of spectroscopic and analytical techniques. Due to the inherent reactivity and potential for aggregation, characterization can be challenging.

Key characterization techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 7Li NMR would be crucial for elucidating the structure in solution. 7Li NMR, in particular, can provide information about the aggregation state and the coordination environment of the lithium ion.

X-ray Crystallography: Single-crystal X-ray diffraction would be the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and the nature of any aggregation.

Infrared (IR) Spectroscopy: The C≡N stretching frequency in the IR spectrum can offer insights into the coordination of the nitrile group to the lithium center.

Due to the limited specific research on "this compound," this article has drawn upon the broader principles of organolithium and coordination chemistry to outline the expected behavior of this compound. Further experimental and computational studies are necessary to fully elucidate the specific details of its coordination chemistry and supramolecular assembly.

Theoretical and Computational Studies of Lithium;3 Methylbutanenitrile Systems

Ab Initio and Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) methods are fundamental tools for exploring the reactivity of chemical compounds. For a system like Lithium;3-methylbutanenitrile, these calculations would provide a deep understanding of its formation and reaction pathways at the electronic level.

Computational studies on related lithiated species, such as the ion-pair S(N)2 reaction of lithium isothiocyanate with methyl fluoride, demonstrate the power of these methods. nih.gov For this compound, a typical DFT study, often using functionals like B3LYP, would be employed to map out the potential energy surface of a given reaction. researchgate.net This process involves:

Geometry Optimization: Calculating the lowest energy structure for all reactants, products, and any proposed intermediates.

Transition State Searching: Locating the highest energy point along the lowest energy reaction path, which represents the kinetic barrier to the reaction. These structures are verified by frequency calculations, which must show a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For example, in the formation of this compound via deprotonation of 3-methylbutanenitrile, calculations would determine the energy required to remove a proton and the stability of the resulting lithiated species.

The deprotonation of a nitrile can occur at the carbon adjacent to the nitrile group. Computational modeling is crucial for understanding the regioselectivity and stability of the resulting anion. Studies on analogous systems, such as lithiated phenylacetonitrile, have shown that the position of metalation (whether the lithium is associated with the carbon or the nitrogen) is a key question that can be addressed computationally. nih.gov

For 3-methylbutanenitrile, DFT calculations could compare the energies of the α-lithiated species (forming a C-Li bond) versus an N-lithiated isomer. These calculations would likely show that the stability is highly dependent on the solvent environment. nih.gov The inclusion of explicit solvent molecules (e.g., tetrahydrofuran (B95107), diethyl ether) in the calculation is often necessary to correctly predict the most stable isomer, as solvation plays a critical role in stabilizing the charged species. nih.gov The stability of the resulting anion is assessed by its calculated proton affinity and by analyzing how the charge is distributed across the molecule.

Molecular Dynamics Simulations for Solvation Structures and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution over time. For this compound, MD simulations would reveal how individual molecules interact with solvent and with each other.

Solvation Structure: Simulations would model the lithiated nitrile in a box of solvent molecules (e.g., THF, hexane). By analyzing the simulation trajectory, one can determine the average number of solvent molecules in the first and second solvation shells of the lithium ion and their average distances and orientations. xmu.edu.cnnih.govnih.govarxiv.org This provides a detailed picture of the immediate environment around the reactive center.

Aggregation Behavior: Organolithium compounds are well-known to form aggregates (dimers, tetramers, etc.) in solution. researchgate.net MD simulations can be used to study the stability of these aggregates and the dynamics of their formation and dissociation. By calculating the potential of mean force, researchers can determine the free energy landscape of aggregation. Such studies on related systems have provided molecular-level insights into aggregation dynamics and pathways. nih.gov For this compound, this would be crucial for understanding its reactivity, as the aggregation state often dictates the operative reaction mechanism.

Electronic Structure Analysis of Carbon-Lithium and Carbon-Nitrogen Bonds

The nature of the chemical bonds within this compound dictates its chemical properties. The C-Li bond in organolithium compounds is highly polar, with significant ionic character. uoa.gr The C≡N triple bond is also highly polarized. libretexts.orglibretexts.org

Methods like Natural Bond Orbital (NBO) analysis are used to analyze the calculated wavefunction to understand bonding in detail. nih.govnih.govresearchgate.net For this compound, an NBO analysis would provide:

Natural Charges: Quantifying the partial positive charge on the lithium atom and the partial negative charge on the adjacent carbon, providing a measure of the bond's ionicity.

Bonding Orbitals: Describing the shape, energy, and composition of the orbitals that form the C-Li and C-N bonds. This can reveal the extent of covalent character and the hybridization of the atoms involved. uoa.gr

Donor-Acceptor Interactions: Identifying stabilizing interactions, such as the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals, which can provide insight into the molecule's stability and reactivity. researchgate.net

This analysis would clarify how the introduction of the electropositive lithium atom affects the electron distribution within the entire molecule, particularly its influence on the adjacent nitrile group.

Advanced Applications and Transformations in Organic Synthesis

Stereoselective and Enantioselective Synthesis Utilizing Chiral Lithiated Nitriles

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Lithiated nitriles, including lithium;3-methylbutanenitrile, can be employed in these syntheses through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of the starting material to control the stereochemical outcome of a subsequent reaction.

In this context, a chiral auxiliary can be attached to the nitrile-containing molecule. Upon deprotonation with a strong base like lithium diisopropylamide (LDA) to form the lithiated nitrile, the chiral auxiliary sterically hinders one face of the resulting planar carbanion. Consequently, when this chiral lithiated intermediate reacts with an electrophile, the electrophile is directed to the less hindered face, leading to the preferential formation of one diastereomer over the other. After the reaction, the chiral auxiliary can be cleaved and recovered for reuse, yielding an enantiomerically enriched product. While the principles of using chiral auxiliaries are well-established for various carbanions, their application with lithiated nitriles provides a powerful tool for asymmetric synthesis.

Commonly used chiral auxiliaries that have proven effective in controlling the stereoselectivity of reactions involving carbanionic intermediates include oxazolidinones and camphorsultam derivatives. For example, nitrile ylide cycloadditions with acceptors attached to chiral auxiliaries have been shown to proceed with high stereoselectivity even without the presence of a Lewis acid. rsc.org

Construction of Quaternary Carbon Stereocenters via Lithiated Nitrile Intermediates

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—represents a significant challenge in organic synthesis. researchgate.net These motifs are prevalent in numerous natural products and bioactive molecules, and their stereocontrolled synthesis is of paramount importance. researchgate.net Lithiated nitrile intermediates derived from tertiary nitriles offer a direct pathway to these complex structures.

The strategy involves the reductive lithiation of a chiral tertiary nitrile. This process generates a prochiral tertiary organolithium intermediate. The subsequent reaction of this intermediate with a carbon-based electrophile can proceed with high diastereoselectivity, effectively creating a quaternary carbon stereocenter. researchgate.net The stereochemical outcome is often influenced by the inherent steric and electronic properties of the cyclic or acyclic system containing the nitrile. Research has demonstrated that chiral tertiary nitriles can serve as effective precursors to tertiary organolithium and organocuprate intermediates, which then react with high stereocontrol to form quaternary carbon centers. researchgate.net

A biocatalytic approach has also been developed, utilizing the 1,4-addition of tertiary alkyl nitriles to ortho-quinones, which are generated in situ by the enzymatic oxidation of catechols. This method provides access to α-cyano carbonyl compounds that contain a quaternary stereocenter under mild reaction conditions.

Precursor TypeMethodResult
Chiral Tertiary NitrileReductive Lithiation / Electrophilic TrappingStereocontrolled construction of quaternary carbon stereocenters researchgate.net
Tertiary Alkyl NitrileBiocatalytic 1,4-addition to o-quinonesSynthesis of nitrile-bearing all-carbon quaternary stereocenters

Use as Initiators in Anionic Polymerization of Monomers Bearing Nitrile Functionalities

Anionic polymerization is a chain-growth polymerization method initiated by a potent nucleophile. Organolithium compounds, such as n-butyllithium, are among the most effective initiators for this type of polymerization. The process is particularly well-suited for vinyl monomers that possess electron-withdrawing groups, as these groups stabilize the propagating carbanionic active center.

Monomers containing nitrile functionalities, such as acrylonitrile or methacrylonitrile, are excellent candidates for anionic polymerization due to the strong electron-withdrawing nature of the cyano group. This compound, as a lithiated nitrile, can theoretically act as an initiator. The initiation step would involve the nucleophilic attack of the lithiated α-carbon of 3-methylbutanenitrile onto the β-carbon of the nitrile-containing monomer. This reaction forms a new, larger carbanion which then propagates by adding sequentially to more monomer molecules.

The effectiveness of an organolithium initiator is dependent on its nucleophilicity being greater than or equal to that of the propagating chain end. The choice of initiator and reaction conditions (solvent, temperature) is crucial for controlling the polymerization process and achieving polymers with desired characteristics, such as narrow molecular weight distributions, which is a hallmark of a "living" polymerization process.

Precursors for the Selective Synthesis of Functionalized Amines and Ketones

Lithiated nitriles are versatile intermediates that serve as precursors for a variety of functional groups, most notably amines and ketones. The nucleophilic character of the α-carbon in this compound allows it to react with a range of electrophiles, leading to functionalized products that can be subsequently transformed.

Synthesis of Functionalized Amines: The nitrile group itself can be reduced to a primary amine. A common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.netyoutube.com The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. An initial hydride addition forms an imine anion, which is then reduced further by a second hydride addition to yield a dianion. researchgate.net A final aqueous workup protonates the dianion to furnish the primary amine. researchgate.netyoutube.com If the lithiated nitrile is first reacted with an alkylating agent, this sequence provides a route to α-substituted primary amines.

Synthesis of Functionalized Ketones: Lithiated nitriles can be used to synthesize ketones through reaction with appropriate electrophiles. A classic method involves the addition of a Grignard or organolithium reagent to the nitrile's electrophilic carbon. youtube.comacs.org This forms an imine anion intermediate. Crucially, this intermediate is stable until an aqueous acidic workup is performed. youtube.com The acidic hydrolysis of the imine then yields the corresponding ketone. youtube.comacs.org This two-step process—addition of the organometallic reagent followed by hydrolysis—is a standard method for ketone synthesis from nitriles.

Target Functional GroupReagentsIntermediate
Primary Amine1. LiAlH₄ 2. H₂OImine anion, dianion researchgate.net
Ketone1. R-MgX or R-Li 2. H₃O⁺Imine anion youtube.comacs.org

Integration into Multi-component Reactions and Cascade Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. Cascade reactions, or tandem reactions, involve a sequence of intramolecular or intermolecular transformations that occur consecutively in one pot, often initiated by a single event.

Lithiated intermediates are powerful tools for initiating such sequences. An enantioselective carbolithiation event can generate a chiral lithiated intermediate, which then serves as the starting point for a cascade. nih.gov This intermediate can be trapped in situ by a variety of electrophiles. The choice of electrophile can dictate the subsequent reaction pathway, leading to a diverse array of complex products from a common precursor. nih.gov For instance, a chiral lithiated intermediate has been shown to react with electrophiles like DMF, Weinreb bases, or other nitriles to generate functionalized indoles in a cascade sequence. nih.gov

While the direct integration of this compound into well-established named MCRs is not extensively documented, its fundamental reactivity as a potent carbon nucleophile makes it a prime candidate for the design of novel cascade processes. The initial formation of the lithiated nitrile can trigger a sequence of bond-forming events, leading to the rapid assembly of molecular complexity.

Role in Electrochemical Systems (e.g., as electrolyte additives influencing Solid Electrolyte Interphase formation in lithium metal batteries)

Beyond traditional organic synthesis, the unique chemical properties of nitrile-containing compounds are being exploited in advanced materials science, particularly in the field of electrochemical energy storage. In lithium metal batteries, the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the lithium metal anode is critical for ensuring battery safety, longevity, and performance. nih.govcdnsciencepub.com

Nitrile-based compounds, including 3-methylbutanenitrile, are being investigated as electrolyte additives or co-solvents to promote the formation of a robust SEI. rsc.orgcdnsciencepub.comresearchgate.netacs.org The principle behind this application is the electrochemical reduction of the nitrile group at the anode surface during the initial charging cycles of the battery. cdnsciencepub.com This reduction process contributes to the formation of a passivation layer—the SEI—that is rich in nitrogen-containing species. rsc.org

Research has shown that nitrile additives can lead to an SEI that is thin, uniform, and rich in inorganic components like lithium fluoride (LiF) and nitrogenous compounds (e.g., LiₓN). researchgate.netrsc.org These components can enhance the ionic conductivity of the SEI, allowing for efficient transport of lithium ions while blocking electrons, thus preventing further decomposition of the electrolyte and suppressing the growth of lithium dendrites. nih.govresearchgate.netrsc.org The rational design of nitrile-containing additives is a promising strategy for stabilizing the anode interface and enabling the use of high-energy-density lithium metal anodes. cdnsciencepub.com

Additive TypeEffect on SEIResulting Improvement
Nitrile-based compoundsForms a robust, thin, and uniform SEI researchgate.netcdnsciencepub.comEnhanced cycling stability and rate capability cdnsciencepub.comresearchgate.net
Multi-functional nitrilesCreates a stable SEI on the Li metal anode and a stable cathode electrolyte interphase (CEI) cdnsciencepub.comImproved energy density and capacity retention

Emerging Research Frontiers and Challenges in Lithium;3 Methylbutanenitrile Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of nitriles often involves reagents and conditions that are misaligned with the principles of green chemistry. Consequently, a significant research frontier is the development of more sustainable and atom-economical routes to 3-methylbutanenitrile, the precursor to its lithiated form.

Key Developments:

Heterogeneous Catalysis: A notable advancement is the use of solid acid nanocatalysts for the preparation of nitriles. lookchem.com This approach offers a green and rapid method, often resulting in excellent yields. A key advantage is the ability to recover and reuse the nanocatalyst multiple times without a significant loss in efficiency, which drastically reduces waste. lookchem.com

Biocatalysis and Bio-based Feedstocks: Researchers are exploring biocatalytic methods, such as the use of nitrilase enzymes. For instance, 3-methylbutanenitrile has been utilized in the synthesis of a new arylacetonitrilase by Alcaligenes faecalis JM3 cells. lookchem.comlookchem.comchemicalbook.com These enzymes can facilitate the biotransformation of nitriles into valuable amides and acids. lookchem.com Furthermore, the development of pathways to produce bio-based nitriles from the oxidative decarboxylation of amino acids presents a renewable alternative to petroleum-based feedstocks. lookchem.com

Process Intensification: Beyond catalyst choice, process design plays a crucial role. Strategies like combining reactive distillation columns with fixed-bed reactors can significantly improve yield, reduce energy consumption, lower CO2 emissions, and minimize waste compared to traditional batch processes. researchgate.net While demonstrated for other ketones, these principles are directly applicable to optimizing the synthesis of precursors to 3-methylbutanenitrile. researchgate.net

Table 1: Comparison of Synthetic Approaches for Nitriles

Method Key Features Advantages Challenges
Traditional Synthesis Often uses stoichiometric toxic reagents (e.g., cyanide salts). Well-established procedures. High toxicity, significant waste generation.
Heterogeneous Nanocatalysis Utilizes reusable solid acid catalysts. lookchem.com Catalyst recyclability, reduced waste, high yields. lookchem.com Catalyst deactivation over time, potential for metal leaching.
Biocatalysis Employs enzymes like nitrilase. lookchem.com High selectivity, mild reaction conditions, renewable. Enzyme stability, substrate scope limitations.

| Process Intensification | Integrates reaction and separation (e.g., reactive distillation). researchgate.net | Increased efficiency, lower energy use, reduced waste. researchgate.net | Higher initial capital cost, complex process design. |

Rational Design of Highly Reactive and Selective Lithium;3-methylbutanenitrile Reagents

The utility of this compound hinges on its effective generation and controlled reactivity. As a potent organolithium reagent, its preparation involves the deprotonation of 3-methylbutanenitrile at the carbon alpha to the cyano group. The design of more reactive and selective systems is a key area of investigation.

A long-standing challenge in organolithium chemistry is the inconsistent reactivity of lithium metal due to surface passivation. A significant breakthrough has been the development of a method to produce highly reactive lithium dendrites. chemrxiv.orgchemrxiv.orgnih.gov This technique uses liquid ammonia (B1221849) to generate a clean, high-surface-area lithium source that is significantly more reactive than commercially available lithium powders. chemrxiv.orgnih.govorgsyn.org

Key Features of Lithium Dendrites:

Increased Surface Area: BET surface area measurements show that Li-dendrites can have a surface area approximately 100 times greater than conventional lithium powder. chemrxiv.orgnih.gov

Enhanced Reactivity: The dendrite material was found to be 19 times more reactive than common Li-powders in the synthesis of organolithium compounds. chemrxiv.org

Reproducibility: This method provides a reliable way to prepare highly activated lithium, leading to more reproducible results in the synthesis of organolithium reagents across various scales. chemrxiv.orgchemrxiv.org

The generation of this compound is typically achieved via deprotonation with a strong base, such as n-butyllithium (n-BuLi), or by reaction with a highly activated lithium metal source. The choice of conditions is critical for achieving high selectivity. The rational design of these reagents involves optimizing reaction variables to ensure the formation of the desired lithiated species and to control its subsequent reactions. mt.com The use of highly reactive lithium sources like Li-dendrites facilitates the efficient formation of the desired organolithium intermediate, which can then be used in subsequent transformations. chemrxiv.orgresearchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its role as a simple nucleophile, researchers are exploring the potential for this compound and related species to participate in novel and unconventional transformations. While direct examples for this specific reagent are emerging, trends in organolithium chemistry point toward several promising avenues.

Insertion Reactions: The insertion of molecules like isocyanides into Li-C bonds is a known transformation that leads to new functionalized structures, such as lithium 1-azaallyls. researchgate.net The reaction of this compound with various unsaturated substrates could provide pathways to complex nitrogen-containing heterocycles.

Rearrangement Reactions: Organolithium compounds are known to undergo rearrangements. For example, an unprecedented methyl to C-6 lithium shift has been observed in a picoline derivative, demonstrating the potential for intramolecular migration. researchgate.net Investigating the stability of this compound under various conditions could uncover similar novel rearrangement pathways, leading to unexpected and potentially useful molecular skeletons.

Carbenoid-type Reactivity: The synthesis of lithium carbenoids, which can be generated via lithium-halogen or lithium-hydrogen exchange, opens up a wide range of transformations. thieme-connect.de Exploring conditions under which this compound might exhibit carbenoid-like behavior or react with carbenoid precursors could lead to new methods for cyclopropanation or homologation.

The frontier in this area lies in probing the fundamental reactivity of the lithiated nitrile to move beyond predictable nucleophilic additions and uncover unique synthetic transformations.

Advancement in Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry provides powerful tools for understanding and predicting the behavior of highly reactive species like organolithium reagents. Density Functional Theory (DFT) is particularly valuable for elucidating complex reaction mechanisms.

A relevant study investigated the mechanism of a reaction between a ketone and malononitrile (B47326) catalyzed by lithium ethoxide using DFT at the B3LYP/6-31G(d) level. researchgate.net This work provides a blueprint for how the reactivity of this compound could be modeled.

Insights from Computational Modeling:

Mechanism Elucidation: Calculations can map the entire reaction pathway, identifying reactants, intermediates, transition states, and products. researchgate.net

Activation Energy: The activation energies for key steps can be calculated, allowing for the identification of the rate-determining step of a reaction. For example, in the lithium ethoxide-catalyzed reaction, the activation energy was found to be 115.86 kJ·mol−1 less than the uncatalyzed reaction, quantifying the catalyst's effectiveness. researchgate.net

Structural Verification: The authenticity of calculated transition states can be verified through vibration and Intrinsic Reaction Coordinate (IRC) analysis. researchgate.net

These computational methods, including quantum mechanical models and molecular simulations, allow for a deep, model-based understanding of chemical phenomena. utexas.edumdpi.com Applying these tools to reactions involving this compound can enable predictive synthesis, helping to design more efficient reaction conditions and anticipate potential side products.

Table 2: Example of DFT Calculation Results for a Lithium Ethoxide Catalyzed Reaction

Parameter Description Finding Reference
Computational Method Level of theory and basis set used for calculations. B3LYP/6-31G(d) researchgate.net
Activation Energy (Ea) The energy barrier for the rate-determining step. 97.43 kJ·mol⁻¹ researchgate.net
Catalytic Effect Reduction in activation energy compared to the uncatalyzed reaction. 115.86 kJ·mol⁻¹ lower researchgate.net

| Transition State (TS) Verification | Methods used to confirm the identity of the transition state. | Vibration and IRC analysis | researchgate.net |

Implementation in Continuous Flow Chemistry and Automated Synthesis Platforms

The high reactivity and potential instability of organolithium reagents make them ideal candidates for implementation in continuous flow chemistry. thieme-connect.de Flow systems offer significant advantages over traditional batch reactors for handling such species.

Advantages of Flow Chemistry for Organolithium Reactions:

Enhanced Safety: The small reactor volume minimizes the accumulation of hazardous reagents or unstable intermediates, reducing the risk of thermal runaway. researchgate.netucc.iemdpi.com

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for superior heat dissipation, enabling precise control over highly exothermic lithiation reactions, even at cryogenic temperatures. ucc.ieokayama-u.ac.jp

Control of Unstable Intermediates: Flow reactors allow for the rapid generation and immediate consumption of unstable species like this compound, minimizing decomposition and side reactions. mdpi.comokayama-u.ac.jp

Improved Mixing: Efficient mixing in flow reactors ensures homogeneous reaction conditions, leading to more consistent product yields and purity. okayama-u.ac.jp

These features make flow chemistry a powerful tool for both laboratory-scale synthesis and industrial production involving organolithiums. researchgate.net

Furthermore, the principles of flow chemistry are being integrated into fully automated synthesis platforms. chemrxiv.orgresearchgate.net These systems use pre-packed reagent cartridges and software-controlled protocols to perform multi-step syntheses with minimal manual intervention. synplechem.comchimia.ch The development of a next-generation small molecule synthesizer that operates an order of magnitude faster than previous systems highlights the rapid progress in this field. chemrxiv.orgresearchgate.net The generation and reaction of this compound could be incorporated into such an automated workflow, enabling the rapid and reproducible synthesis of compound libraries for drug discovery and materials science. synplechem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.